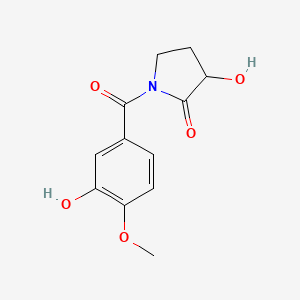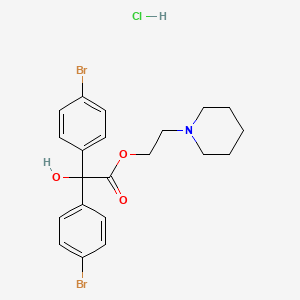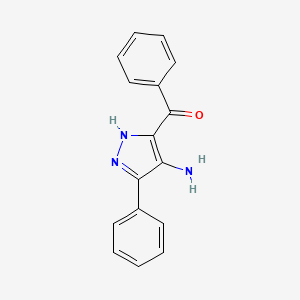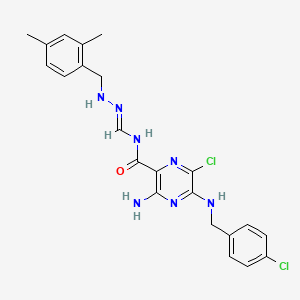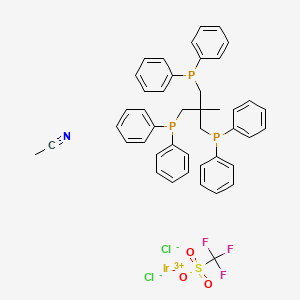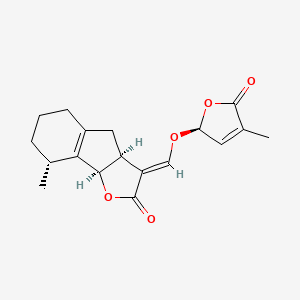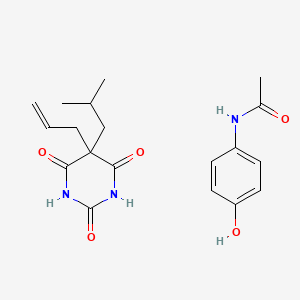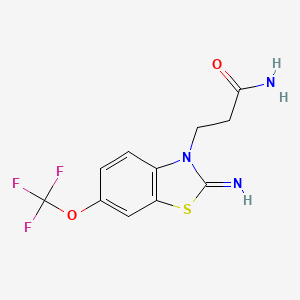
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a trifluoromethoxy group and an imino group attached to the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide typically involves the reaction of 2-amino-6-(trifluoromethoxy)benzothiazole with appropriate reagents to introduce the imino and propanamide groups. The reaction conditions may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include trifluoromethoxybenzothiazole derivatives, amines, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as a glutamate antagonist, inhibiting excitatory neurotransmission and providing neuroprotective effects. The compound’s ability to modulate specific receptors and enzymes makes it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzothiazole: A precursor in the synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide.
Riluzole: A well-known neuroprotective agent with a similar benzothiazole structure.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
130997-38-5 |
|---|---|
Molekularformel |
C11H10F3N3O2S |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
3-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]propanamide |
InChI |
InChI=1S/C11H10F3N3O2S/c12-11(13,14)19-6-1-2-7-8(5-6)20-10(16)17(7)4-3-9(15)18/h1-2,5,16H,3-4H2,(H2,15,18) |
InChI-Schlüssel |
RXDCPSOYHTYLSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





